molecular formula C19H20N4O2 B610180 Varoglutamstat CAS No. 1276021-65-8

Varoglutamstat

カタログ番号: B610180
CAS番号: 1276021-65-8
分子量: 336.4 g/mol
InChIキー: XHIKZWOEFZENIX-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PQ-912: は、グルタミニルシクラーゼ (QC) グルタミニルペプチドシクロトランスフェラーゼ (QPCT) の低分子阻害剤です。この金属酵素は、アルツハイマー病 (AD) 患者の脳において重要な役割を果たしています。QC は、アミロイドβペプチド (Aβ) の改変された病原性形態であるピログルタミン酸 Aβ (pGlu-Aβ) を生成します。QC は、Aβ の N 末端の露出したグルタミン酸の環化を触媒することにより、毒性が高く凝集しやすい pGlu-Aβ の形成に寄与します。 これらの pGlu-Aβ 種は、AD 患者のアミロイド斑の主要な成分です .

準備方法

合成経路と反応条件: PQ-912 の合成経路には、QC を阻害する化学反応の設計と最適化が含まれます。具体的な詳細は機密情報ですが、研究者はこの化合物を実験室で合成する方法を開発してきました。

工業的生産方法: PQ-912 の大規模工業的生産方法に関する情報は、調査段階であるため限られています。臨床開発が進展するにつれて、工業規模の合成がより重要になる可能性があります。

3. 化学反応解析

反応の種類: PQ-912 は主に QC の酵素活性を阻害し、Aβ 中のグルタミン酸残基の環化を防ぎます。この阻害により、pGlu-Aβ の形成が減少します。

一般的な試薬と条件: PQ-912 合成に使用される正確な試薬と条件は、機密情報です。 この化合物の薬物動態および薬力学特性は、臨床試験で研究されてきました . さらなる研究により、追加の詳細が明らかになる可能性があります。

主要な生成物: PQ-912 の作用によって生じる主要な生成物は、pGlu-Aβ レベルの減少であり、AD 病態の進行を遅らせる可能性があります。

4. 科学研究への応用

PQ-912 は、さまざまな科学分野で有望な応用が期待されています:

    化学: 酵素阻害機構の理解と新規 QC 阻害剤の開発。

    生物学: AD 病態における pGlu-Aβ の役割の調査。

    医学: AD の潜在的な治療薬としての PQ-912 の探索。

    産業: 臨床使用のための QC 阻害剤の開発。

化学反応の分析

Types of Reactions: PQ-912 primarily inhibits QC enzymatic activity, preventing the cyclization of glutamate residues in Aβ. This inhibition reduces pGlu-Aβ formation.

Common Reagents and Conditions: The exact reagents and conditions used in PQ-912 synthesis are proprietary. the compound’s pharmacokinetic and pharmacodynamic properties have been studied in clinical trials . Further research may reveal additional details.

Major Products: The major product resulting from PQ-912’s action is the reduction of pGlu-Aβ levels, potentially slowing the progression of AD pathology.

科学的研究の応用

Clinical Trials and Efficacy

  • Phase 1 and Phase 2 Trials :
    • Varoglutamstat has successfully completed Phase 1 trials involving healthy volunteers, demonstrating a good safety profile and tolerability across a wide dosage range (10 mg to 3600 mg) .
    • The ongoing Phase 2a trial (SAPHIR) has shown significant cognitive improvements in patients with mild Alzheimer's disease after three months of treatment .
  • Cognitive Improvement :
    • In the VIVA-MIND trial, patients treated with this compound exhibited improvements in working memory and reductions in synaptotoxicity, indicating enhanced synaptic function .
    • The compound has also shown no on-target toxicity or signs of amyloid-related imaging abnormalities (ARIA), which are common side effects associated with other Alzheimer’s treatments .

Data Summary from Alzheimer's Studies

Study NamePhaseParticipantsKey Findings
SAPHIR2a120Significant cognitive improvement after 12 weeks
VIVA-MIND2bOngoingEnhanced working memory and reduced neurotoxic markers

Clinical Trials and Efficacy

This compound is also being explored for its potential to improve kidney function, particularly in patients with diabetic kidney disease.

  • Phase 2b Study (VIVIAD) :
    • This study demonstrated statistically significant improvements in estimated glomerular filtration rate (eGFR) compared to placebo, with notable effects observed in the diabetes subgroup .
    • The results indicated an average improvement of eGFR by over 8.2 mL/min/1.73m²/year in the diabetes subgroup, highlighting this compound's potential renal protective effects .

Data Summary from Kidney Studies

Study NamePhaseParticipantsKey Findings
VIVIAD2b141Significant improvement in eGFR compared to placebo
Diabetes Subgroup2b20eGFR improved by >8.2 mL/min/1.73m²/year

Safety Profile

Across both Alzheimer’s and kidney studies, this compound has shown a favorable safety profile. Adverse events were primarily mild and gastrointestinal in nature, with no significant renal or metabolic complications reported . The compound's pharmacokinetics indicate a rapid absorption and distribution profile, achieving peak concentrations in cerebrospinal fluid within hours after administration .

作用機序

PQ-912 は、QC に特異的に結合して酵素活性を阻害することにより、その効果を発揮します。pGlu-Aβ の産生を減少させることにより、PQ-912 は AD 関連の病態を軽減する可能性があります。

6. 類似の化合物との比較

PQ-912 は最初の QC 阻害剤ですが、pGlu-Aβ を標的とする他の化合物には、ドナネマブやレムテルネツグなどの免疫療法が含まれます。 PQ-912 の独自性は、pGlu-Aβ の生成を減少させる低分子アプローチにあります .

類似化合物との比較

While PQ-912 is a first-in-class QC inhibitor, other compounds targeting pGlu-Aβ include immunotherapies like donanemab and remternetug. PQ-912’s uniqueness lies in its small-molecule approach to reducing pGlu-Aβ generation .

生物活性

Varoglutamstat, also known as PQ912, is a first-in-class small molecule currently under investigation for its therapeutic potential in treating early Alzheimer's disease (AD). This compound functions primarily as an inhibitor of glutaminyl cyclase (QC), an enzyme that modifies amyloid-β (Aβ) peptides into a neurotoxic form known as pyroglutamate Aβ (pGlu-Aβ). This article delves into the biological activity of this compound, detailing its mechanism of action, pharmacological properties, and findings from clinical studies.

This compound specifically targets and inhibits glutaminyl cyclase, which plays a crucial role in the post-translational modification of proteins involved in neurodegenerative processes. The inhibition of QC leads to:

  • Reduction of pGlu-Aβ : By preventing the cyclization of glutamate residues in Aβ peptides, this compound decreases the levels of pGlu-Aβ, which is known to be synaptotoxic and contributes to cognitive decline in AD.
  • Decrease in pGlu-CCL2 : This compound also reduces the levels of pGlu-CCL2, a modified form of the cytokine monocyte chemoattractant protein-1 (CCL2), which is implicated in neuroinflammation associated with AD .

Pharmacokinetics and Pharmacodynamics

Research indicates that this compound exhibits favorable pharmacokinetic properties across various species, including humans. Key findings include:

  • Potency : this compound has shown potent inhibitory effects on QC with Ki values ranging from 20 to 65 nM across different models .
  • Cerebrospinal Fluid Concentration : In animal studies, an oral dose of 200 mg/kg/day resulted in significant reductions in pGlu-Aβ levels and improved cognitive performance in spatial learning tasks .
  • Clinical Trials : In a Phase 1 study, doses up to 1800 mg twice daily were well tolerated, demonstrating clear pharmacodynamic effects on QC inhibition in plasma and cerebrospinal fluid (CSF) .

Phase 2 Trials

The efficacy and safety of this compound have been evaluated through several clinical trials:

  • VIVIAD Study :
    • Design : A randomized, double-blind, placebo-controlled trial aimed at assessing safety and cognitive efficacy in early AD patients.
    • Results : Participants receiving 800 mg twice daily for 12 weeks exhibited significant improvements in working memory and reductions in synaptotoxicity markers .
  • VIVA-MIND Study :
    • Focus : This trial further explored this compound's effects on kidney function alongside its primary cognitive endpoints.
    • Findings : Results indicated a statistically significant improvement in estimated glomerular filtration rate (eGFR) among treated patients compared to placebo .

Summary of Key Clinical Findings

StudyDose (mg)DurationKey Findings
VIVIAD800 BID12 weeksImproved working memory; reduced synaptotoxicity
VIVA-MIND600 BID72 weeksSignificant improvement in eGFR (>4 mL/min/1.73m²)

Case Studies

In addition to clinical trial data, individual case studies have provided insights into this compound's therapeutic potential:

  • Case Study Example : A participant from the VIVIAD trial exhibited notable cognitive improvements alongside a decrease in neurogranin levels—an indicator of synaptic integrity—after treatment with this compound for 12 weeks. This aligns with findings that suggest enhanced synaptoplasticity due to QC inhibition .

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of Varoglutamstat in Alzheimer’s disease (AD) research?

this compound is an oral small-molecule inhibitor of glutaminyl cyclase (QPCT) and its isoform QPCTL, enzymes that catalyze the formation of neurotoxic pyroglutamate-modified amyloid-beta (N3pE-Aβ) peptides. By blocking this post-translational modification, this compound aims to reduce Aβ plaque toxicity, a hallmark of AD pathology. Preclinical studies demonstrated dose-dependent inhibition of QPCT/L, leading to decreased N3pE-Aβ levels in cerebrospinal fluid (CSF) .

Q. What were the primary endpoints and design of the VIVIAD Phase 2b clinical trial?

The VIVIAD trial (NCT04498650) evaluated this compound in 259 patients with mild cognitive impairment (MCI) or mild AD. Primary endpoints included cognitive improvement via the Cogstate 3-item scale Z-score, while secondary endpoints assessed function (Amsterdam IADL Questionnaire), neuropsychological performance (Cogstate NTB), and EEG theta power. The study utilized a randomized, double-blind, placebo-controlled design with doses up to 600mg twice daily (BID) over 96 weeks. No statistically significant cognitive or functional benefits were observed at 600mg BID, though pharmacokinetic data confirmed target engagement .

Q. How does this compound’s safety profile compare to placebo in AD trials?

In VIVIAD, this compound exhibited a favorable safety profile, with rates of severe adverse events (SAEs) and discontinuations similar to placebo. Notably, no symptomatic amyloid-related imaging abnormalities (ARIA) were reported, distinguishing it from monoclonal antibody therapies. Common adverse events included mild gastrointestinal symptoms, resolved without intervention .

Advanced Research Questions

Q. How can researchers reconcile the absence of cognitive benefits with significant kidney function improvements in this compound trials?

The VIVIAD trial prospectively measured kidney function via estimated glomerular filtration rate (eGFR). A pre-specified analysis revealed a statistically significant eGFR improvement of 3.4 mL/min/1.73m²/year (p<0.001) in the 600mg BID group, suggesting systemic QPCT/L inhibition reduces inflammation and fibrosis. This contrasts with AD outcomes, where insufficient brain penetration or off-target effects may limit efficacy. Post-hoc analyses in diabetic subgroups showed even greater eGFR benefits (>8 mL/min/1.73m²/year, p=0.02), highlighting patient stratification as a key methodological consideration .

Q. What methodological approaches validate this compound’s anti-inflammatory effects in kidney disease research?

Serum pyroglutamate-CCL2 (pE-CCL2), a pro-inflammatory cytokine linked to chronic kidney disease (CKD), was reduced dose-dependently in this compound-treated patients (p=0.004). This biomarker, along with eGFR slope analysis and urinary albumin-to-creatinine ratio (UACR), forms a composite endpoint for ongoing Phase 2 trials in diabetic kidney disease (DKD). Researchers employ longitudinal mixed-effects models to account for baseline eGFR variability and covariates like HbA1c .

Q. What role do pharmacokinetic/pharmacodynamic (PK/PD) analyses play in optimizing this compound dosing?

PK/PD modeling from VIVIAD revealed linear exposure up to 600mg BID, with CSF QPCT inhibition exceeding 90% but no correlation to cognitive outcomes. In contrast, systemic exposure correlated strongly with eGFR improvements, suggesting peripheral compartment dominance. Advanced population PK models are now guiding dose escalation beyond 600mg BID in AD, while fixed-dose regimens are prioritized for kidney studies .

Q. How do exploratory biomarkers inform this compound’s dual mechanisms in AD and kidney disease?

Beyond Aβ and eGFR, VIVIAD exploratory analyses measured:

  • Neuroinflammation : YKL-40 (a microglial marker) decreased in CSF, though not statistically significant.
  • Fibrosis : Serum collagen degradation markers (e.g., PRO-C3) showed trends toward reduction.
  • Oxidative Stress : Plasma 8-OHdG levels remained unchanged. These findings underscore the need for tissue-specific biomarker panels to dissect this compound’s organ-level effects .

Q. Methodological Considerations for Future Studies

Q. What statistical frameworks are recommended for analyzing eGFR slopes in this compound trials?

The VIVIAD study used a linear mixed model with random intercepts and slopes, adjusting for baseline eGFR, age, and comorbidities. Sensitivity analyses employed CKD-EPI and MDRD equations to confirm robustness. For smaller cohorts (e.g., diabetic subgroups), bootstrapping or Bayesian hierarchical models improve power .

Q. How should researchers design trials to address this compound’s tissue-specific efficacy?

Proposed strategies include:

  • CNS-focused : Intrathecal PK sampling and amyloid-PET to assess brain bioavailability.
  • Kidney-focused : Renal MRI for fibrosis quantification and single-cell RNA sequencing of urinary sediments to map QPCT/L expression. Adaptive trial designs (e.g., platform trials) could concurrently evaluate multiple indications .

Q. Tables

Table 1. Key Biomarkers in this compound Trials

BiomarkerMatrixAD RelevanceKidney RelevanceThis compound Effect
N3pE-AβCSFNeurotoxicityN/ADose-dependent reduction
eGFRSerumN/AGlomerular function+3.4 mL/min/1.73m²/year
pE-CCL2SerumNeuroinflammationFibrosis/InflammationSignificant reduction
YKL-40CSFMicroglial activationN/ANon-significant trend

Table 2. VIVIAD Phase 2b Subgroup Analysis (eGFR)

Subgroupn (this compound/Placebo)eGFR Improvement (mL/min/1.73m²/year)p-value
Overall141/1173.4<0.001
Diabetic Patients20/12>8.00.02
Hypertensive75/604.20.01

特性

IUPAC Name

(5S)-1-(3H-benzimidazol-5-yl)-5-(4-propoxyphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-9-25-15-6-3-13(4-7-15)18-11-20-19(24)23(18)14-5-8-16-17(10-14)22-12-21-16/h3-8,10,12,18H,2,9,11H2,1H3,(H,20,24)(H,21,22)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIKZWOEFZENIX-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2CNC(=O)N2C3=CC4=C(C=C3)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)[C@H]2CNC(=O)N2C3=CC4=C(C=C3)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276021-65-8
Record name PQ-912
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276021658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5S)-1-(1H-1,3-benzodiazol-5-yl)-5-(4-propoxyphenyl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VAROGLUTAMSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3DSH8LL4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。